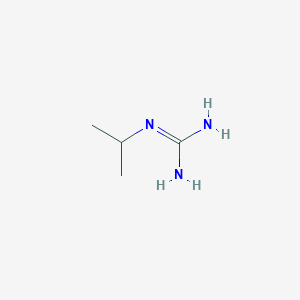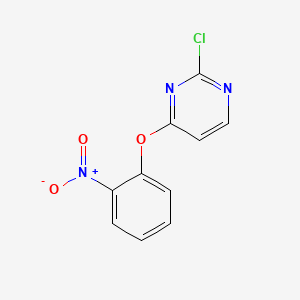![molecular formula C11H12FNO B7859747 N-[2-(4-Fluorophenyl)ethyl]acrylamide](/img/structure/B7859747.png)
N-[2-(4-Fluorophenyl)ethyl]acrylamide
Overview
Description
N-[2-(4-Fluorophenyl)ethyl]acrylamide is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acrylamides, including derivatives similar to N-[2-(4-Fluorophenyl)ethyl]acrylamide, have been synthesized and identified as potent KCNQ2 potassium channel openers. These compounds have demonstrated significant activity in models of migraine (Wu et al., 2004), (L'Heureux et al., 2005).
A study on the synthesis of a new acrylamide monomer bearing isopropylamide and N,N-diethylamino ethyl groups in the side chain led to the development of homopolymers with temperature and pH-responsive properties. These polymers are potentially useful in various applications due to their tunable lower critical solution temperature (LCST) (Jiang et al., 2014).
Acrylamide, including its derivatives, has been studied for its effects on hemoglobin adducts in laboratory workers and smokers. This research has implications for understanding the exposure and potential health risks of acrylamide in occupational settings (Bergmark, 1997).
Nonconjugated biocompatible macromolecular luminogens derived from acrylamide have been synthesized for sensing and removal of Fe(III) and Cu(II) ions. These luminogens have applications in sensitive detection, exclusions of these ions, and cell imaging (Dutta et al., 2020).
The use of acrylamide in fluorescence quenching studies to quantify the exposure of tryptophanyl residues in proteins has been explored. This application is relevant for monitoring protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).
Copolymers of acrylamide/N-alkylacrylamide have been studied for their hydrophobic interactions in aqueous solutions, with implications for understanding the microstructure and applications of these polymers (Biggs et al., 1993).
Research on the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper demonstrates the potential application of these compounds in industrial settings (Abu-Rayyan et al., 2022).
Photoresponsive affinity to water of polymers derived from N-isopropylacrylamide and azobenzene-containing acrylamides has been studied, with potential applications in creating materials with tunable water interaction properties (Akiyama & Tamaoki, 2004).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-2-11(14)13-8-7-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXNXVOERCUGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



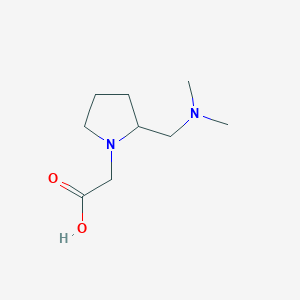
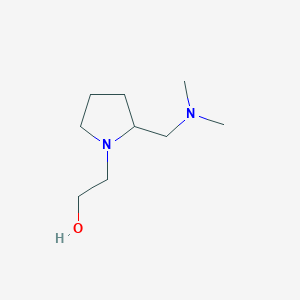

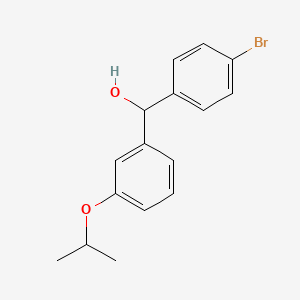


amine](/img/structure/B7859707.png)

![(E)-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B7859724.png)

